N-(1,2-benzoxazol-3-yl)-7-methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide
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Overview
Description
N-(1,2-BENZOXAZOL-3-YL)-7-METHOXY-4H,5H-NAPHTHO[1,2-B]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-(1,2-BENZOXAZOL-3-YL)-7-METHOXY-4H,5H-NAPHTHO[1,2-B]THIOPHENE-2-CARBOXAMIDE typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Naphtho[1,2-b]thiophene Moiety: The naphtho[1,2-b]thiophene moiety can be introduced through a cyclization reaction involving a thiophene derivative and a suitable naphthalene precursor.
Coupling Reaction: The final step involves coupling the benzoxazole core with the naphtho[1,2-b]thiophene moiety using a carboxamide linkage.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
N-(1,2-BENZOXAZOL-3-YL)-7-METHOXY-4H,5H-NAPHTHO[1,2-B]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1,2-BENZOXAZOL-3-YL)-7-METHOXY-4H,5H-NAPHTHO[1,2-B]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific cancer cell lines.
Antimicrobial Activity: It exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Material Science: The compound’s unique structural properties make it suitable for use in organic electronic devices and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-(1,2-BENZOXAZOL-3-YL)-7-METHOXY-4H,5H-NAPHTHO[1,2-B]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival . The compound may also interact with bacterial and fungal cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
N-(1,2-BENZOXAZOL-3-YL)-7-METHOXY-4H,5H-NAPHTHO[1,2-B]THIOPHENE-2-CARBOXAMIDE can be compared with other benzoxazole derivatives, such as:
2-(2-Hydroxyphenyl)benzoxazole: Known for its fluorescence properties and used in optical applications.
5,6-Dimethylbenzoxazole: Exhibits antimicrobial activity similar to the compound .
2-(4-Aminophenyl)benzoxazole: Investigated for its anticancer properties.
Properties
Molecular Formula |
C21H16N2O3S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide |
InChI |
InChI=1S/C21H16N2O3S/c1-25-14-8-9-15-12(10-14)6-7-13-11-18(27-19(13)15)21(24)22-20-16-4-2-3-5-17(16)26-23-20/h2-5,8-11H,6-7H2,1H3,(H,22,23,24) |
InChI Key |
YAWQJRQJSNJOBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C=C(S3)C(=O)NC4=NOC5=CC=CC=C54 |
Origin of Product |
United States |
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